molecular formula C22H34N2O2 B5578744 (3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol

(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol

Cat. No. B5578744
M. Wt: 358.5 g/mol
InChI Key: YADRTFQCAMABAJ-VGSWGCGISA-N
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Description

This compound is a chemical entity that has drawn attention in the field of organic chemistry due to its complex structure and potential applications in various biochemical and pharmaceutical areas. Its synthesis and analysis involve advanced organic synthesis techniques and analytical methods.

Synthesis Analysis

The synthesis of related compounds often involves asymmetric 1,3-dipolar cycloaddition reactions, which are a key step in producing various bioactive molecules. For instance, the synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, a useful intermediate, has been achieved in 51% overall yield through a 1,3-dipolar cycloaddition reaction, followed by reduction and hydrogenation processes (Kotian, Lin, El-Kattan, & Chand, 2005).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using crystallography, revealing details such as bond lengths, angles, and overall molecular geometry. For instance, the synthesis and crystal structure determination of specific pyridine derivatives have been reported, showing the importance of molecular configuration in the synthesis process (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Chemical reactions involving the compound include cycloaddition and subsequent transformations, which are central to its synthesis. The reactivity and interactions of such molecules can be influenced by their structural features, such as the presence of cyclopropyl and pyrrolidinylmethyl groups.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of the compound under different conditions. These properties are determined through experimental analyses and contribute to the compound's characterization.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity with various reagents, are defined by the functional groups present in the molecule. Studies on similar compounds, focusing on their synthesis, structure, and reactivity, offer insights into their chemical behavior (Halim & Ibrahim, 2022).

Scientific Research Applications

Synthesis of Bioactive Molecules

The synthesis of related compounds such as (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol is crucial for creating various bioactive molecules. This compound serves as a useful intermediate in synthesizing diverse bioactive entities, demonstrating the importance of such chemical structures in drug discovery and development processes. Techniques like asymmetric 1,3-dipolar cycloaddition have been employed for the synthesis, highlighting methodologies that could be relevant for "(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol" (Kotian, Lin, El-Kattan, & Chand, 2005).

Neuropharmacological Applications

Derivatives of similar structural frameworks have been investigated for their selective nicotinic acetylcholine receptor (nAChR) agonist properties, exhibiting potential as antidepressants. This indicates a neuropharmacological application avenue for compounds with similar structures, suggesting their utility in designing novel therapeutics for neurological disorders (Onajole, Vallerini, Eaton, Lukas, Brunner, Caldarone, & Kozikowski, 2016).

Anticancer Research

The organometallic complexes of related compounds, known for potential cyclin-dependent kinase (Cdk) inhibition, provide insights into anticancer agent development. These compounds have been thoroughly characterized and tested for cytotoxicity and cell cycle effects in human cancer cells, suggesting a path for exploring "(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol" in cancer research (Stepanenko, Novak, Mühlgassner, Roller, Hejl, Arion, Jakupec, & Keppler, 2011).

Electrocatalysis and Oxidation Processes

The electrochemical activity of polymers derived from related pyrrolidine compounds, for instance, highlights their potential in catalysis, particularly in oxidation processes. This suggests a utility for "(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol" in developing new materials for electrocatalytic applications (Lu, Ma, Yi, Shen, Zhong, Ma, & Li, 2014).

Antimicrobial and Antioxidant Properties

The synthesis of novel compounds bearing the pyrrolidine core and their evaluation for antimicrobial and antioxidant properties underscore the relevance of such structures in discovering new agents with potential health benefits. This area of research could be pertinent to exploring the health-related applications of "(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol" (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).

properties

IUPAC Name

(3R,4R)-4-cyclopropyl-1-[[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]methyl]-3-methylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O2/c1-17-14-24(12-9-22(17,25)20-6-7-20)15-18-5-8-21(26-2)19(13-18)16-23-10-3-4-11-23/h5,8,13,17,20,25H,3-4,6-7,9-12,14-16H2,1-2H3/t17-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADRTFQCAMABAJ-VGSWGCGISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CC2)O)CC3=CC(=C(C=C3)OC)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CC2)O)CC3=CC(=C(C=C3)OC)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-4-cyclopropyl-1-[4-methoxy-3-(pyrrolidin-1-ylmethyl)benzyl]-3-methylpiperidin-4-ol

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